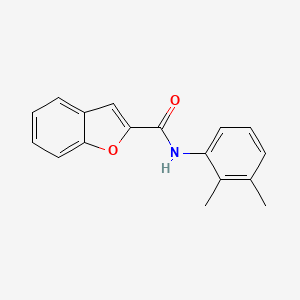

N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide” is an organic compound that likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amide group), and a 2,3-dimethylphenyl group (a phenyl group with methyl groups at the 2nd and 3rd positions) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a carboxamide group, and a 2,3-dimethylphenyl group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Applications De Recherche Scientifique

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar in structure to N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide, has been identified as part of a group of benzamides with herbicidal activity against annual and perennial grasses. This research suggests potential agricultural utility for forage legumes, certain turf grasses, and cultivated crops, highlighting the agricultural application of related compounds K. Viste, A. J. Cirovetti, B. Horrom (1970).

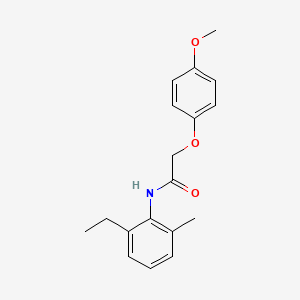

Photoreleasable Protecting Group for Carboxylic Acids

The 2,5-dimethylphenacyl chromophore, related to the compound , serves as a new photoremovable protecting group for carboxylic acids. This finding suggests that related benzofuran compounds might have applications in the field of photochemistry, where they could be used to protect and deprotect carboxylic acids in a controlled manner Klan, Zabadal, Heger (2000).

Polymorphism in Pharmaceuticals

Research on mefenamic acid, which shares a structural feature (dimethylphenyl) with the compound , focuses on the polymorphism of this drug. This study elucidates the structural, morphological, and spectroscopic characterization of its polymorphs, offering insights into the physical chemistry of pharmaceutical compounds with similar structural motifs V. Cunha, C. Izumi, P. Petersen, A. Magalhães, M. Temperini, H. Petrilli, V. Constantino (2014).

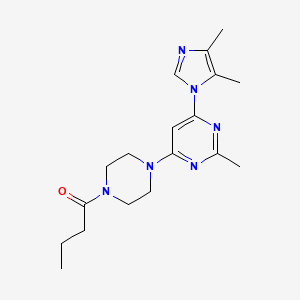

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which are structurally related to this compound, have been developed for luminescence sensing of benzaldehyde-based derivatives. This application demonstrates the potential use of related benzofuran compounds in the development of fluorescence sensors for chemical detection B. Shi, Yuanhao Zhong, Lili Guo, Gang Li (2015).

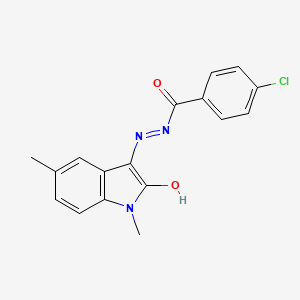

Anticonvulsant Activity

The discovery of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide as an effective anticonvulsant in several animal models signifies the potential therapeutic applications of similar benzofuran derivatives in neurology and pharmacology D. W. Robertson, J. Leander, R. Lawson, E. Beedle, C. Clark, B. Potts, C. J. Parli (1987).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-6-5-8-14(12(11)2)18-17(19)16-10-13-7-3-4-9-15(13)20-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQWIUCCNNYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]benzamide](/img/structure/B5511115.png)

![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)

![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)

![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)